7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride
CAS No.: 1803592-88-2
Cat. No.: VC2953802
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803592-88-2 |
|---|---|
| Molecular Formula | C9H13Cl2FN2 |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H |
| Standard InChI Key | KBTFLVMKVWWHBF-UHFFFAOYSA-N |
| SMILES | C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl |
| Canonical SMILES | C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl |
Introduction
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a fluorinated derivative of tetrahydroquinoline, characterized by its molecular formula C₉H₁₁FN₂Cl₂. This compound is significant in medicinal chemistry due to its biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 7th position enhances its pharmacological properties, making it a valuable candidate for drug development and chemical research.
Synthesis and Chemical Reactions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Electrophiles/Nucleophiles | Acidic or basic conditions |
Biological Activities and Applications
Tetrahydroquinolines are known for their diverse biological activities, including potential antibacterial, antifungal, and anticancer properties. The specific biological activities of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride are not extensively documented, but its structural features suggest potential applications in medicinal chemistry.
Potential Applications:
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Pharmaceutical Research: The compound's unique structure and functional groups make it a candidate for drug development.
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Biological Studies: Its interaction with specific molecular targets could inform drug design efforts.
Future Research Directions:
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Biological Activity Studies: Investigate the compound's efficacy against various biological targets.
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Synthetic Modifications: Explore modifications to enhance its pharmacological profile.
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